molecular formula C15H17BrF3NO2 B13034830 Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Cat. No.: B13034830
M. Wt: 380.20 g/mol
InChI Key: WEOQRKRFIMWKLS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and tert-butyl azetidine-1-carboxylate.

    Formation of Intermediate: The reaction between 4-bromo-2-(trifluoromethyl)aniline and tert-butyl azetidine-1-carboxylate is carried out under specific conditions, often involving a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound. This step may require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and conditions may involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

    Chemical Biology: It serves as a probe or ligand in studies involving biological targets, helping to elucidate molecular mechanisms and interactions.

    Industrial Chemistry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and bromo substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17BrF3NO2

Molecular Weight

380.20 g/mol

IUPAC Name

tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H17BrF3NO2/c1-14(2,3)22-13(21)20-7-9(8-20)11-5-4-10(16)6-12(11)15(17,18)19/h4-6,9H,7-8H2,1-3H3

InChI Key

WEOQRKRFIMWKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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